2-Methyl-4-phenyl-1,3-dioxane
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Overview
Description
2-Methyl-4-phenyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at positions 1 and 3. The presence of a methyl group at position 2 and a phenyl group at position 4 distinguishes this compound from other dioxanes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-4-phenyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of ethyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
Industrial Production Methods
Industrial production of 1,3-dioxanes, including this compound, often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of molecular sieves or orthoesters can provide effective water removal through chemical reaction or physical sequestration .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenyl-1,3-dioxane undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as acetyl chloride (RCOCl) and alkyl halides (RCH2X) can react with this compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols .
Scientific Research Applications
2-Methyl-4-phenyl-1,3-dioxane has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenyl-1,3-dioxane involves its ability to form stable cyclic structures, which can protect sensitive functional groups during chemical reactions . The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable intermediates and products .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A five-membered ring analog with similar reactivity and applications.
1,3-Dioxane: The parent compound without the methyl and phenyl substitutions.
2-Phenyl-1,3-dioxane: Similar structure but lacks the methyl group at position 2.
Uniqueness
2-Methyl-4-phenyl-1,3-dioxane’s unique combination of methyl and phenyl groups provides distinct steric and electronic properties, making it particularly useful in specific synthetic applications and research studies .
Properties
CAS No. |
34161-47-2 |
---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-methyl-4-phenyl-1,3-dioxane |
InChI |
InChI=1S/C11H14O2/c1-9-12-8-7-11(13-9)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
InChI Key |
QIYXIWADLDVOGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1OCCC(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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